REACTION_CXSMILES
|
C(OC([N:11]1[CH2:15][CH2:14][CH:13]([CH:16]([NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH3:17])[CH2:12]1)=O)C1C=CC=CC=1>[Pd].C(O)C>[C:22]([O:21][C:19]([NH:18][CH:16]([CH:13]1[CH2:14][CH2:15][NH:11][CH2:12]1)[CH3:17])=[O:20])([CH3:23])([CH3:24])[CH3:25]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, the catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C)C1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC([N:11]1[CH2:15][CH2:14][CH:13]([CH:16]([NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH3:17])[CH2:12]1)=O)C1C=CC=CC=1>[Pd].C(O)C>[C:22]([O:21][C:19]([NH:18][CH:16]([CH:13]1[CH2:14][CH2:15][NH:11][CH2:12]1)[CH3:17])=[O:20])([CH3:23])([CH3:24])[CH3:25]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, the catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C)C1CNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |